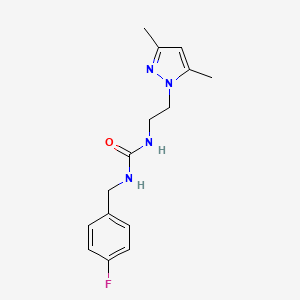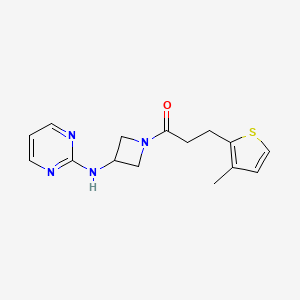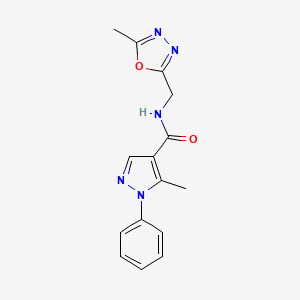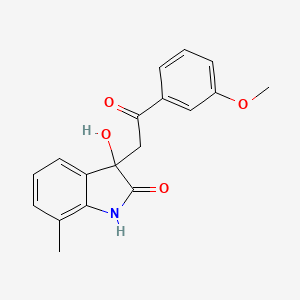![molecular formula C9H14ClF2NO2 B2986043 9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride CAS No. 2418707-83-0](/img/structure/B2986043.png)
9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Difluoro-3-azabicyclo[331]nonane-7-carboxylic acid;hydrochloride is a fluorinated bicyclic compound with a carboxylic acid functional group and a hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of a difluorinated linear precursor followed by functional group modifications to introduce the carboxylic acid and hydrochloride groups.
Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. These methods often involve the use of catalysts and controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the development of new materials and pharmaceuticals.
Biology: In biological research, 9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride is used to study enzyme inhibition and protein interactions. Its unique structure allows it to interact with specific biological targets.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to modulate biological processes makes it a candidate for further research in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its properties are exploited to create products with enhanced performance and durability.
Mechanism of Action
The mechanism by which 9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
9,9-Difluoro-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid
7,7-Difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid
Uniqueness: 9,9-Difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride is unique due to its bicyclic structure and the presence of fluorine atoms, which impart distinct chemical and physical properties compared to similar compounds. These features make it particularly useful in specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
9,9-difluoro-3-azabicyclo[3.3.1]nonane-7-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO2.ClH/c10-9(11)6-1-5(8(13)14)2-7(9)4-12-3-6;/h5-7,12H,1-4H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFXYCIPBQUZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2CNCC1C2(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/new.no-structure.jpg)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2985963.png)
![tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B2985965.png)
![1-(4-fluorophenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B2985966.png)





![Methyl[(2-methyl-1-benzofuran-3-yl)methyl]amine hydrochloride](/img/structure/B2985980.png)
![2-(2-chlorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2985981.png)
![1-(2-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2985982.png)

